A Comprehensive Technical Guide to 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid: A Keystone Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, a crucial building block in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. This document will delve into its chemical properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.
Core Molecular Attributes and Physicochemical Properties
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a trifunctional pyrrole derivative, featuring a carboxylic acid at the 2-position, a bromine atom at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen. This specific arrangement of functional groups makes it a highly versatile intermediate in organic synthesis.
The Boc group serves as a crucial protecting group for the pyrrole nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the pyrrole ring. Its steric bulk also influences the regioselectivity of subsequent reactions. The carboxylic acid and bromine atom provide two reactive handles for further chemical transformations, such as amide bond formation, cross-coupling reactions, and lithiation-substitution sequences.
Table 1: Physicochemical Properties of 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid and its Parent Compound
| Property | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | 5-Bromo-1H-pyrrole-2-carboxylic acid |
| Molecular Formula | C₁₀H₁₂BrNO₄ | C₅H₄BrNO₂[1][2] |
| Molecular Weight | 290.11 g/mol | 189.99 g/mol [2] |
| CAS Number | Not explicitly found, synthesized derivative | 28383-57-5[1][2] |
| Appearance | Expected to be a solid | Solid[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Limited solubility in non-polar solvents |
Strategic Synthesis and Mechanistic Considerations
The synthesis of 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid can be approached through two primary retrosynthetic pathways, each with its own set of advantages and experimental considerations. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.
Pathway A: Boc Protection of 5-Bromo-1H-pyrrole-2-carboxylic acid
This is the most direct approach, involving the protection of the commercially available 5-Bromo-1H-pyrrole-2-carboxylic acid. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: Boc protection of the pyrrole nitrogen.
Experimental Protocol: Boc Protection
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Dissolution: Dissolve 5-Bromo-1H-pyrrole-2-carboxylic acid in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Addition of Base: Add a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), followed by a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA).
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Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc protected pyrrole.
Causality of Experimental Choices: The use of DMAP as a catalyst accelerates the reaction by forming a more reactive intermediate with Boc₂O. TEA is used to neutralize the acid generated during the reaction. Aprotic solvents are chosen to avoid side reactions with the Boc anhydride.
Pathway B: Bromination of 1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
This alternative pathway involves the initial synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid followed by selective bromination at the 5-position.
Caption: Regioselective bromination of the N-Boc pyrrole.
Experimental Protocol: Bromination
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Dissolution: Dissolve 1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid in a suitable solvent like carbon tetrachloride (CCl₄) or THF.
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Addition of Brominating Agent: Slowly add a brominating agent such as N-bromosuccinimide (NBS) to the solution, often in the dark and at a controlled temperature to prevent side reactions.
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Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
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Work-up: After the reaction is complete, filter off the succinimide byproduct and wash the organic layer with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
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Purification: Concentrate the organic phase and purify the product by recrystallization or column chromatography.
Causality of Experimental Choices: NBS is a mild and selective brominating agent for electron-rich aromatic rings like pyrrole. The reaction is often performed in the dark to prevent radical chain reactions initiated by light.
Applications in Drug Discovery and Organic Synthesis
The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[4][5] The introduction of a bromine atom and a carboxylic acid group, along with the N-Boc protection, makes 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid a valuable precursor for a wide range of biologically active molecules.
Precursor for Substituted Pyrroles
The bromine atom at the 5-position can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents. This allows for the synthesis of libraries of pyrrole derivatives for structure-activity relationship (SAR) studies.
Caption: Synthetic utility of the target compound.
Role in the Synthesis of Bioactive Molecules
Pyrrole-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[5] The ability to readily functionalize 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid makes it an important intermediate in the synthesis of novel drug candidates targeting various diseases.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid and its reagents. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound and all reagents used in its synthesis.
Conclusion
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid is a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of functional groups, coupled with the stability and synthetic utility offered by the Boc protecting group, provides chemists with a powerful tool for the construction of complex and biologically active pyrrole-containing molecules. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for its effective application in the pursuit of new therapeutic agents and other valuable chemical entities.
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